4-Octylbenzylamine

説明

4-Octylbenzylamine is a hydrophobic molecule that is soluble in organic solvents . It has been shown to have an affinity for anions and aromatic hydrocarbons, as well as the ability to be immobilized on surfaces . It is also a chromatographic stationary phase that can be used to separate solutes with similar properties .

Synthesis Analysis

While specific synthesis methods for 4-Octylbenzylamine were not found, general methods for synthesizing amines include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

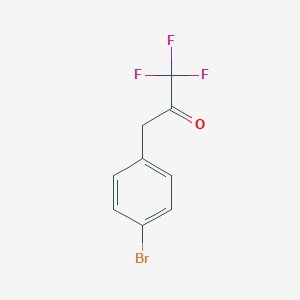

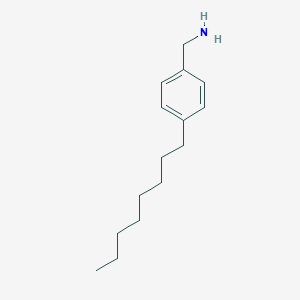

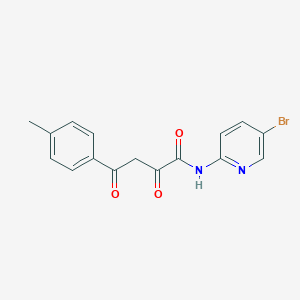

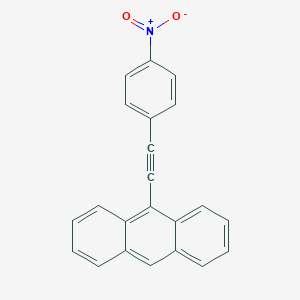

The molecular formula of 4-Octylbenzylamine is C15H25N . It has a molecular weight of 219.37 g/mol . The structure of the molecule can be represented as CCCCCCCCC1=CC=C (C=C1)CN .Physical And Chemical Properties Analysis

4-Octylbenzylamine has a molecular weight of 219.37 g/mol . It is a hydrophobic molecule and is soluble in organic solvents . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Hydrogen Ion-Selective Membrane Electrodes : Octyldibenzylamine, a derivative of 4-Octylbenzylamine, has been used as a neutral carrier in liquid membrane electrodes for pH measurements. It showed a good linear response over a pH range of 2-10 and had low electrical resistance, stability, and reproducibility (Cho, Chung, & Park, 1998).

Asymmetric Synthesis of Alkaloids : Lithium (R)-N-phenyl-N-(α-methylbenzyl)amide, a compound related to 4-Octylbenzylamine, was used in the synthesis of the tetrahydroquinoline alkaloid (R)-(-)-angustureine, demonstrating the compound's utility in organic synthesis (Bentley et al., 2011).

Bioreductive Prodrugs : 4-Nitrobenzyl carbamates, which can be derived from 4-Octylbenzylamine, have been studied as triggers for bioreductive drugs. These compounds undergo reduction followed by fragmentation to release toxic amine-based toxins (Hay et al., 1999).

Proton Conductance in Fuel Cells : 4-Aminobenzylamine, a derivative, was used to create membranes exhibiting proton conductance under water-free conditions. This has potential applications in fuel cell technology (Jalili & Tricoli, 2014).

Atmospheric Chemistry : Studies on the reaction of OH radicals with n-octane in the presence of NO revealed the formation of 1,4-hydroxycarbonyls, which are relevant for understanding atmospheric chemical processes (Aschmann et al., 2012).

Inhibition of Nucleoside Transport Proteins : Research into the inhibition of nucleoside transport proteins by C8-alkylamine-substituted purines, related to 4-Octylbenzylamine, has implications for the development of therapeutic agents (Tromp et al., 2005).

Environmental Monitoring : Studies have been conducted on the accumulation of UV filters like 3-(4-methylbenzylidene) camphor in sewage sludge, which is pertinent to environmental monitoring and pollution studies (Plagellat et al., 2006).

Psychoactive Substance Analysis : 4-Octylbenzylamine derivatives have been analyzed for their potential as novel psychoactive substances, contributing to forensic chemistry and drug monitoring (Abiedalla et al., 2021).

Polymer Chemistry : 4-Octylbenzylamine derivatives have been used in the synthesis of block copolymers with well-defined molecular weights and low polydispersities, indicating applications in materials science and polymer chemistry (Yokozawa et al., 2002).

Drug Metabolism Studies : The metabolism of N-benzylphenethylamines, similar to 4-Octylbenzylamine, was studied in various biological systems, providing insights into drug metabolism and pharmacokinetics (Šuláková et al., 2021).

Electrochemical Applications : The electrochemical functionalization of electrodes with aryl groups having an aliphatic amine, like 4-Octylbenzylamine, has been explored, which is significant for developing sensors and electronic devices (Breton & Bélanger, 2008).

将来の方向性

While specific future directions for 4-Octylbenzylamine were not found in the search results, research into amines and their derivatives continues to be an active area of study. This includes the development of new synthesis methods, exploration of their biological activity, and their use in the development of new materials .

特性

IUPAC Name |

(4-octylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTAZFYWZBSXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570501 | |

| Record name | 1-(4-Octylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Octylbenzylamine | |

CAS RN |

176956-02-8 | |

| Record name | 1-(4-Octylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)

![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)